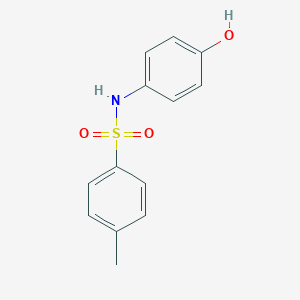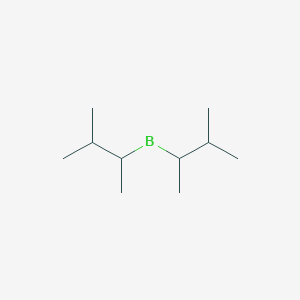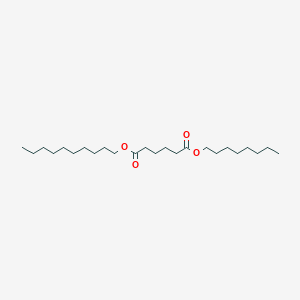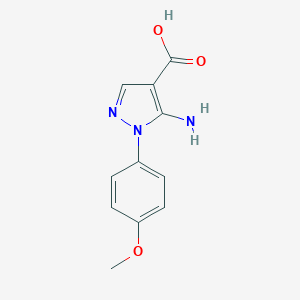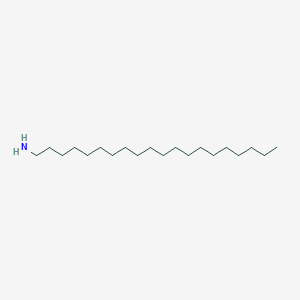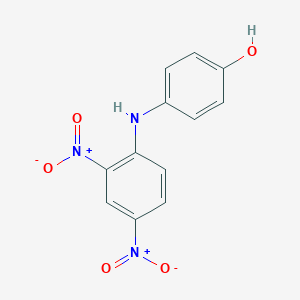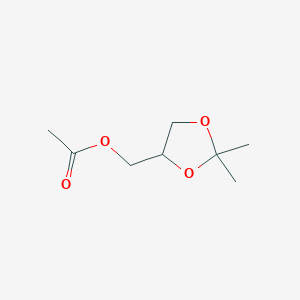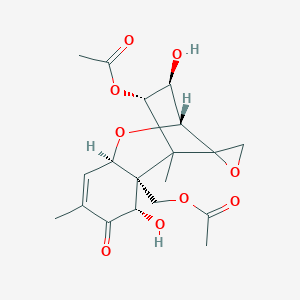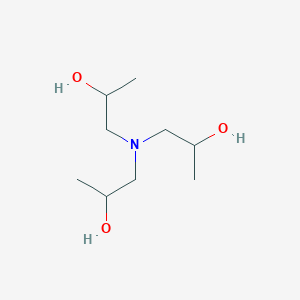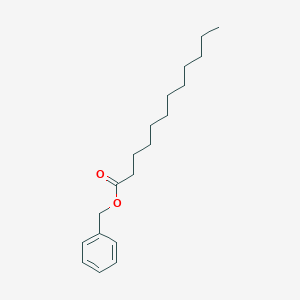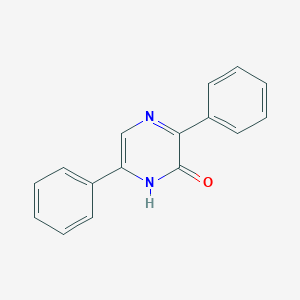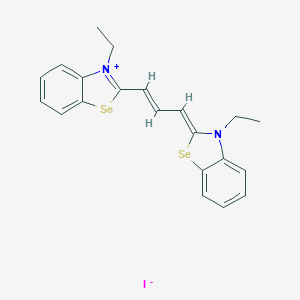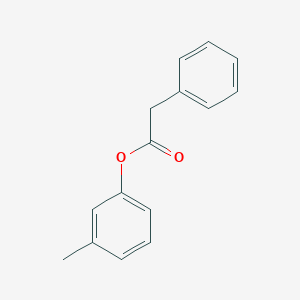
1-Naphthalen-2-ylsulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalen-2-ylsulfonylpiperidine, also known as NS8593, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific investigations.
Mécanisme D'action
1-Naphthalen-2-ylsulfonylpiperidine acts as a positive modulator of TRPV4 channels, increasing their activity and leading to an influx of calcium ions into cells. This influx of calcium ions can activate downstream signaling pathways, leading to a variety of physiological effects. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
1-Naphthalen-2-ylsulfonylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of TRPV4 channels, leading to increased calcium influx and downstream signaling. This can result in increased cell proliferation, migration, and differentiation. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to inhibit COX-2 activity, leading to reduced inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-Naphthalen-2-ylsulfonylpiperidine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 1-Naphthalen-2-ylsulfonylpiperidine also has some limitations. Its effects on TRPV4 channels may vary depending on the cell type and experimental conditions used, making it difficult to draw definitive conclusions about its mechanism of action. Additionally, its effects on other ion channels and signaling pathways are not well understood, limiting its potential applications in some fields.
Orientations Futures
There are several future directions for research on 1-Naphthalen-2-ylsulfonylpiperidine. One area of interest is its potential applications in cancer research. 1-Naphthalen-2-ylsulfonylpiperidine has been shown to inhibit the activity of COX-2, which is often overexpressed in cancer cells. This suggests that 1-Naphthalen-2-ylsulfonylpiperidine may have anti-tumor properties, making it a potential candidate for cancer therapy. Another area of interest is its potential applications in cardiovascular research. 1-Naphthalen-2-ylsulfonylpiperidine has been shown to modulate ion channels involved in cardiac function, making it a potential candidate for the treatment of heart disease. Finally, further studies are needed to elucidate the full range of 1-Naphthalen-2-ylsulfonylpiperidine's effects on ion channels and signaling pathways, which may reveal new potential applications for this compound.
Méthodes De Synthèse
1-Naphthalen-2-ylsulfonylpiperidine is synthesized through a multi-step process that involves the reaction of naphthalene-2-sulfonyl chloride with piperidine. The resulting product is then purified through column chromatography. The final compound is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-Naphthalen-2-ylsulfonylpiperidine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and cancer research. It has been shown to modulate ion channels, including the transient receptor potential vanilloid 4 (TRPV4) channel, which is involved in a wide range of physiological processes. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
71862-59-4 |
|---|---|
Nom du produit |
1-Naphthalen-2-ylsulfonylpiperidine |
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-naphthalen-2-ylsulfonylpiperidine |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
Clé InChI |
HPIVQSYLMYADQE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




